4-Pyridineacrylic acid

Description

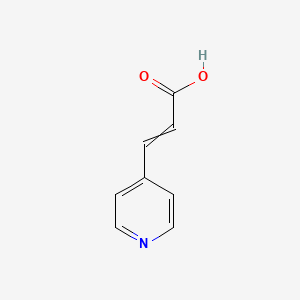

4-Pyridineacrylic acid (CAS 5337-79-1), also known as 3-(4-pyridyl)acrylic acid, is a heterocyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol. It is characterized by a pyridine ring substituted at the 4-position with an acrylic acid group. The compound typically forms white crystals with a high melting point of 275°C and a purity exceeding 97% by GC and titration analysis .

Synthesis: The compound is synthesized via a Knoevenagel condensation reaction between 4-pyridinecarboxyaldehyde and malonic acid in pyridine, followed by acidification with HCl. This method yields a high purity product (97.9%) after recrystallization .

Applications: this compound is used in supramolecular chemistry due to its ability to form hydrogen-bonded networks and coordination complexes. Its protonated pyridinium salts (e.g., with halides or trifluoroacetate) are structurally characterized in the Cambridge Structural Database .

Properties

IUPAC Name |

3-pyridin-4-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAYTINUCCRGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302309 | |

| Record name | 3-(4-Pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-79-1 | |

| Record name | 3-(4-Pyridinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, equimolar amounts of 4-pyridinecarbaldehyde (0.335 mol) and malonic acid (0.335 mol) are refluxed in pyridine solvent at 120°C for 3 hours. The reaction exploits the base-catalyzed condensation of aldehydes with active methylene compounds, forming an α,β-unsaturated carboxylic acid. Pyridine acts as both solvent and base, facilitating deprotonation of malonic acid and subsequent nucleophilic attack on the aldehyde.

Post-reaction, the mixture is cooled to 0°C and acidified with concentrated hydrochloric acid (37%) until precipitation occurs. The crude product is filtered, washed with acetone, and recrystallized via slow water evaporation, yielding colorless prismatic crystals with 97.9% purity .

Key Parameters:

-

Temperature: 120°C (reflux)

-

Time: 3 hours

-

Solvent: Pyridine

-

Yield: 97.9%

-

Purification: Recrystallization from water

This method’s efficiency stems from the planar E-configuration of the double bond (C8–C4–C3–C2 torsion angle: −6.1°), which minimizes steric hindrance and stabilizes the transition state.

Crystallographic and Supramolecular Analysis

Structural characterization of this compound reveals a three-dimensional network stabilized by hydrogen bonding and π–π interactions. X-ray diffraction data (Table 1) confirm its crystallization in the P space group, with unit cell parameters refined to high precision.

Hydrogen Bonding Networks

Strong O1–H1⋯N1 interactions (2.62 Å) link molecules into chains along the101 direction, while weaker C–H⋯O bonds (2.85 Å) connect adjacent chains. These interactions, combined with π–π stacking between pyridine rings (3.82 Å) and acrylic double bonds (3.43 Å), stabilize the lattice (Fig. 1).

Table 1: Selected crystallographic data for this compound

| Atom | x | y | z | U<sub>eq</sub> (Ų) |

|---|---|---|---|---|

| O1 | 0.48195 | 0.6974 | 0.64537 | 0.0609 |

| O2 | 0.63738 | 0.8136 | 0.79722 | 0.0669 |

| N1 | −0.2047 | 0.72846 | 1.42131 | 0.0504 |

| C4 | 0.1149 | 0.76641 | 1.16689 | 0.0426 |

Comparative Analysis of Synthetic Methods

Yield and Purity

The Knoevenagel method outperforms quaternization-based approaches in yield (97.9% vs. ~90%) and avoids multi-step purification. However, the latter offers scalability for industrial applications, albeit with modifications required to isolate this compound.

Environmental and Economic Factors

-

Solvent Use: Pyridine in the Knoevenagel method poses disposal challenges, whereas aqueous HCl in the patent route allows partial recycling.

-

Raw Material Cost: 4-Pyridinecarbaldehyde (Knoevenagel) is more expensive than 4-cyanopyridine (patent method), favoring the latter for large-scale production .

Chemical Reactions Analysis

Chemical Reactions of 4-Pyridineacrylic Acid

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

Oxidation reactions involve the conversion of this compound into pyridine carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate | Pyridine Carboxylic Acids |

| Chromium Trioxide | Pyridine Carboxylic Acids |

Reduction Reactions

Reduction reactions convert this compound into saturated derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride | Saturated Pyridine Derivatives |

| Lithium Aluminum Hydride | Saturated Pyridine Derivatives |

Substitution Reactions

The pyridine ring in this compound allows for electrophilic and nucleophilic substitution reactions. Reagents like halogens and nucleophiles are employed under various conditions.

| Reagent | Type of Reaction | Product |

|---|---|---|

| Halogens | Electrophilic Substitution | Halogenated Pyridine Derivatives |

| Nucleophiles | Nucleophilic Substitution | Substituted Pyridine Derivatives |

Photochemical Reactions

While this compound itself is photoinert, its reactivity can be altered by forming salts with different acids. These salts influence the packing arrangement of the molecule, allowing for stereoselective synthesis of cyclobutane derivatives through [2+2] cycloaddition reactions upon exposure to light.

Biological Activities

This compound exhibits significant biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. It has potential applications in treating neurodegenerative diseases and as a cosmetic ingredient .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-pyridineacrylic acid derivatives. For instance, compounds derived from 4-Hpya have shown promising results in inhibiting cancer cell proliferation. A study by Feng et al. (2022) demonstrated that specific derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antifungal and Antimicrobial Properties

this compound has also been investigated for its antifungal and antimicrobial activities. Liu et al. (2024) reported that certain derivatives displayed significant inhibition against fungal strains, indicating their potential use in treating fungal infections . Additionally, antimicrobial studies revealed that pyridine-based compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research has indicated that this compound may play a role in neuroprotection, particularly in the context of Alzheimer's disease. Drakontaeidi & Pontiki (2024) explored its potential to inhibit neurodegenerative processes, suggesting that it might be beneficial in developing treatments for cognitive decline associated with aging .

Coordination Chemistry

Ligand Properties

As a ligand, this compound is valued for its ability to form coordination complexes with various metal ions. Its multiple coordination sites allow for the construction of complex structures with different geometries. Khalfaoui et al. (2021) noted that the compound's ability to act as both a hydrogen bond donor and acceptor facilitates the formation of intricate hydrogen-bonded networks, enhancing its utility in coordination chemistry .

Catalytic Applications

The palladium complex of poly(4-vinylpyridine-co-acrylic acid) has been investigated for its catalytic activity in hydrogenation reactions. The complex demonstrates high efficiency in reducing nitro compounds to their corresponding amines, showcasing the potential of this compound in catalysis .

Case Study 1: Anticancer Activity

A study conducted on a series of this compound derivatives revealed their effectiveness against breast cancer cell lines. The derivatives were synthesized and tested for cytotoxicity using MTT assays, showing IC50 values lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of pyridine-acrylic acid derivatives was screened against various bacterial strains. The results indicated that several compounds exhibited zones of inhibition comparable to commercial antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Pyridineacrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding. The acrylic acid moiety can undergo conjugate addition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4-pyridineacrylic acid with structurally related compounds:

Key Observations :

- Positional Isomerism : 3-Pyridineacrylic acid (CAS 1126-74-5) shares the same molecular formula as this compound but differs in the pyridine substituent position. This structural variation impacts hydrogen-bonding patterns and acidity .

- Dicarboxylic Derivatives: 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) has two carboxylic acid groups, leading to a lower melting point (245°C) compared to this compound. Dipicolinic acid is notable as a biomarker for bacterial spores .

- Piperidine Analog : 4-Piperidinecarboxylic acid replaces the aromatic pyridine ring with a saturated piperidine ring, reducing molecular rigidity and altering solubility .

Stability and Handling

- Thermal Stability : this compound’s high melting point (275°C) exceeds that of many analogs, making it suitable for high-temperature applications .

- Solubility : It is sparingly soluble in water but dissolves in polar organic solvents like pyridine and DMSO. In contrast, dipicolinic acid shows higher aqueous solubility due to its dual carboxylic acid groups .

Biological Activity

4-Pyridineacrylic acid, also known as (E)-3-(pyridin-4-yl)acrylic acid, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring attached to an acrylic acid moiety. This configuration allows for multiple coordination sites and versatile interactions, which are crucial for its biological activities. The compound has been noted for its ability to act as both a hydrogen bond donor and acceptor, facilitating the formation of complex hydrogen-bonded networks .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, Feng et al. (2022) reported that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antifungal Properties

The antifungal activity of this compound has also been investigated. Liu et al. (2024) found that certain derivatives displayed potent antifungal effects against pathogenic fungi, including Candida species. The effectiveness was attributed to the disruption of fungal cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties, making it a candidate for Alzheimer's disease treatment. Drakontaeidi & Pontiki (2024) highlighted its ability to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of this compound have been documented by Nouni et al. (2023), who demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. This activity suggests its potential utility in preventing oxidative damage associated with various diseases .

Cosmetic Applications

In addition to its medicinal properties, this compound has been explored for cosmetic applications due to its antioxidant and anti-inflammatory effects. Gunia-Krzyżak et al. (2018) noted its use in formulations aimed at skin protection and rejuvenation .

Summary of Biological Activities

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Anticancer Study : A derivative of this compound was tested against breast cancer cells, showing a dose-dependent decrease in viability with IC50 values significantly lower than standard chemotherapeutics.

- Neuroprotection : In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Antifungal Efficacy : A clinical trial involving patients with recurrent Candida infections demonstrated that topical formulations containing this compound led to significant improvements in symptoms compared to placebo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-pyridineacrylic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 4-pyridinecarbaldehyde and malonic acid in pyridine under reflux. To optimize yield (reported up to 97.9%), ensure stoichiometric equivalence of reactants, controlled reflux duration (~3 hours), and slow recrystallization via water evaporation . Purity can be enhanced using acid precipitation (HCl) and acetone washing to remove unreacted precursors. Confirm purity via HPLC or NMR (¹H/¹³C) .

Q. How is the structural characterization of this compound performed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry and hydrogen-bonding patterns. For example, monoclinic crystal systems (space group P2₁/c) reveal planar configurations and intermolecular O–H···N interactions . Complementary techniques include FT-IR (to confirm carboxylic acid and pyridyl groups) and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound acts as a ligand in coordination polymers due to its dual functional groups (carboxylic acid and pyridyl). Design experiments by reacting it with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize resulting complexes via single-crystal XRD and TGA to assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Systematic reviews (PRISMA guidelines) should be applied to collate mechanistic studies . For conflicting data (e.g., radical vs. polar pathways), use isotopic labeling (²H/¹³C) to track bond formation/cleavage. Kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can validate intermediates .

Q. What strategies are effective for studying supramolecular interactions of this compound in crystal engineering?

- Methodological Answer : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). Compare packing motifs across polymorphs synthesized via solvent variation (e.g., DMF vs. ethanol). Pair with DSC to correlate thermal behavior with lattice stability .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets or catalysts. For reaction prediction, apply DFT to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites . Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What are the best practices for reconciling discrepancies in spectroscopic data across studies?

- Methodological Answer : Establish a standardized protocol for NMR (e.g., same solvent, reference compound) to minimize solvent/shift artifacts. Cross-validate with independent techniques: compare IR carbonyl stretches (~1700 cm⁻¹) with XRD bond lengths. Publish raw data in repositories (e.g., Zenodo) for transparency .

Methodological and Reproducibility Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Methodological Answer : Document all parameters (reflux time, cooling rate, solvent ratios) using electronic lab notebooks. Include control experiments (e.g., omitting pyridine to test catalysis necessity). Adhere to FAIR data principles by sharing protocols on platforms like Protocols.io .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, flush eyes/skin with water for 15 minutes and consult SDS (e.g., ALADDIN SCIENTIFIC guidelines). Store in airtight containers away from oxidizers .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.